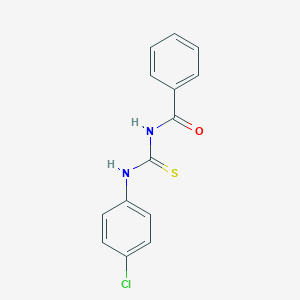

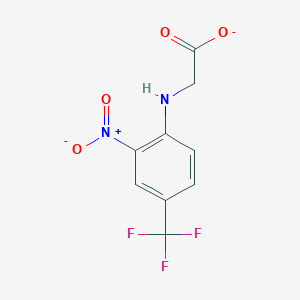

![molecular formula C16H24N4O4 B074043 N-[(E)-癸烯基氨基]-2,4-二硝基苯胺 CAS No. 1527-95-3](/img/structure/B74043.png)

N-[(E)-癸烯基氨基]-2,4-二硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline and related compounds involves several key steps, including nitration, reduction, and condensation reactions. A common approach for synthesizing related compounds involves the nitration of aniline derivatives to introduce nitro groups, followed by condensation with aldehydes to form Schiff bases. For example, Sykes et al. (1999) explored the synthesis of N-dinitrophenylamino acid amides as potential bioreductive prodrugs, showcasing the synthetic versatility of nitroaniline derivatives (Sykes et al., 1999).

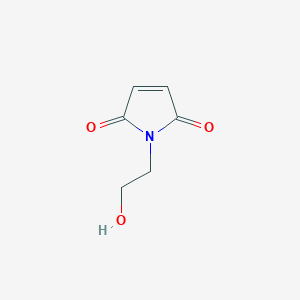

Molecular Structure Analysis

The molecular structure of N-[(E)-decylideneamino]-2,4-dinitroaniline is characterized by the presence of electron-withdrawing nitro groups attached to the aniline ring, which significantly influences its electronic properties. The structural rigidity and electron distribution within the molecule can be further modified through the introduction of substituents, as demonstrated by Heying et al. (2015), who studied the structure and selectivity of related chromogenic chemosensors (Heying et al., 2015).

Chemical Reactions and Properties

Dinitroaniline derivatives participate in a variety of chemical reactions, including nitro reduction, cyclization, and nucleophilic substitutions. These reactions are pivotal for their application in the synthesis of complex organic molecules and materials. For instance, the work by Sykes et al. (1999) illustrates the reductive cyclization of N-dinitrophenylamino derivatives, highlighting the reactivity of such compounds under bioreductive conditions (Sykes et al., 1999).

Physical Properties Analysis

The physical properties of N-[(E)-decylideneamino]-2,4-dinitroaniline, such as melting point, solubility, and stability, are influenced by its molecular structure. The presence of nitro groups and the Schiff base linkage affect its solubility in organic solvents and its thermal stability. Studies on related compounds, such as the energetic properties research by Klapötke et al. (2015), provide insights into the thermal behavior and stability of nitroaniline derivatives (Klapötke et al., 2015).

Chemical Properties Analysis

The chemical properties of N-[(E)-decylideneamino]-2,4-dinitroaniline, including its reactivity towards various reagents, are central to its utility in synthetic chemistry. The electron-withdrawing nature of the nitro groups makes the compound a candidate for further functionalization through nucleophilic aromatic substitution reactions. Research by Ding et al. (2009) on the synthesis of novel triazole derivatives showcases the chemical versatility and reactivity of nitroaniline derivatives under different reaction conditions (Ding et al., 2009).

科学研究应用

微生物代谢

- 地那胺是一种与 N-[(E)-癸烯基氨基]-2,4-二硝基苯胺结构相似的化合物,可以被烟曲霉和枯萎病镰刀菌等微生物代谢。这种代谢涉及脱烷基化,需要特定的酶和辅因子 (Laanio, Kearney, & Kaufman, 1973).

细菌生物转化

- 丁草胺,另一种二硝基苯胺除草剂,被土壤细菌鞘脂单胞菌降解。这项研究提出了一种涉及硝基还原和 N-脱烷基化的新的降解机制 (Ghatge et al., 2020).

酶联免疫吸附测定

- 开发了用于检测水和土壤等环境样品中的 2,4-二硝基苯胺和 2,6-二硝基苯胺的灵敏测定方法。这有助于监测这些化合物对环境的污染 (Krämer, Forster, & Kremmer, 2008).

除草剂作用方式

- 二硝基苯胺除草剂,包括与 N-[(E)-癸烯基氨基]-2,4-二硝基苯胺类似的化合物,通过破坏根细胞的有丝分裂过程来影响植物生长。它们干扰纺锤体微管,导致侧根发育受阻 (Parka & Soper, 1977).

对光合作用和呼吸作用的影响

- 研究表明,二硝基苯胺除草剂会抑制植物细胞的光合作用和呼吸作用,这可以解释它们的植物毒性。这表明可能对植物中的 ATP 产生产生影响 (Moreland, Farmer, & Hussey, 1972).

合成和能量特性

- 对二硝基苯胺衍生物(如 4-重氮-2,6-二硝基苯酚)的合成和性质的研究,提供了对这些化合物的化学特性和潜在应用的见解 (Klapötke, Preimesser, & Stierstorfer, 2015).

抗有丝分裂和植物毒性筛选

- 筛选 2,4-和 2,6-二硝基苯胺衍生物的抗有丝分裂活性和植物毒性,揭示了它们作为除草剂的潜力。这是基于它们改变有丝分裂指数和导致植物细胞细胞遗传疾病的能力 (Ozheredov et al., 2009).

药理学潜力

- 一项关于新型二硝基苯胺抗疟药的研究调查了它们在疟原虫微管蛋白中的结合位点尺寸,并探讨了它们作为抗寄生虫剂的潜力 (Casino et al., 2018).

作用机制

Target of Action

N-[(E)-decylideneamino]-2,4-dinitroaniline is a type of dinitroaniline herbicide . The primary targets of this compound are the tubulin proteins in plants . Tubulin proteins play a crucial role in cell division and are essential for the growth and development of plants .

Mode of Action

The compound interacts with its targets, the tubulin proteins, by binding to them . This binding inhibits the normal functioning of these proteins, leading to the inhibition of shoot and root growth in plants

Biochemical Pathways

The biochemical pathways affected by N-[(E)-decylideneamino]-2,4-dinitroaniline are those involved in plant growth and development. By inhibiting the function of tubulin proteins, the compound disrupts the normal cell division process, which is a critical part of these pathways The downstream effects include stunted growth and eventual death of the plant

Pharmacokinetics

Like other dinitroaniline herbicides, it is likely to be absorbed by plants and distributed throughout the plant tissues . The metabolism and excretion of the compound in plants are not well-understood and require further research. These properties can significantly impact the bioavailability of the compound in the target organisms.

Result of Action

The result of the action of N-[(E)-decylideneamino]-2,4-dinitroaniline is the inhibition of plant growth. By binding to tubulin proteins and disrupting their normal function, the compound prevents normal cell division, leading to stunted growth and eventual death of the plant .

属性

IUPAC Name |

N-[(E)-decylideneamino]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTWCMFTBSTXFK-SFQUDFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-decylideneamino]-2,4-dinitroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

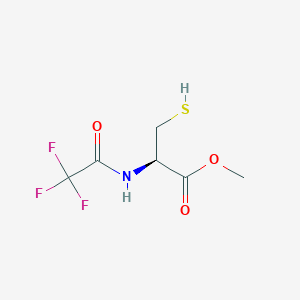

![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)